6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 916258-30-5
VCID: VC2935885
InChI: InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)
SMILES: C1CC1C2=NC3=C(N2)C=C(C=N3)Br
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

CAS No.: 916258-30-5

Cat. No.: VC2935885

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine - 916258-30-5

Specification

CAS No. 916258-30-5
Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
IUPAC Name 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)
Standard InChI Key FMTJUZOGRRRITH-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(N2)C=C(C=N3)Br
Canonical SMILES C1CC1C2=NC3=C(N2)C=C(C=N3)Br

Introduction

Chemical Structure and Properties

6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine consists of a fused imidazole and pyridine ring system (imidazo[4,5-b]pyridine core) with a bromine atom at the 6-position and a cyclopropyl group at the 2-position. The compound is characterized by the following properties:

Physical and Chemical Identifiers

PropertyValue
CAS Number916258-30-5
IUPAC Name6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine
Molecular FormulaC9H8BrN3
Molecular Weight238.09 g/mol
InChI KeyFMTJUZOGRRRITH-UHFFFAOYSA-N
Physical FormPowder
Purity (Commercial)95%

Structural Features

The structural features of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine include:

  • A fused bicyclic imidazo[4,5-b]pyridine core

  • A bromine substituent at the 6-position of the pyridine ring

  • A cyclopropyl group at the 2-position of the imidazole ring

  • An NH group at the 3-position that can participate in hydrogen bonding

These structural elements contribute to the compound's potential for interaction with biological targets, particularly kinases, which are known to interact with similar imidazo[4,5-b]pyridine derivatives .

Synthesis Methods

Core Structure Formation

The formation of 6-bromo-3H-imidazo[4,5-b]pyridine (the core structure without the cyclopropyl group) can be achieved through a reaction of 5-bromopyridine-2,3-diamine with triethylorthoformate and acetic acid:

"A solution of 5-bromopyridine-2,3-diamine (500 mg, 2.66 mmol), triethylorthoformate (5 mL), acetic acid (0.75 mL) and CH2Cl2 (2.5 mL) was irradiated in a microwave at 150 °C for 30 mins. The solvents were removed under reduced pressure and the residue was purified by column chromatography."

This reaction produces 6-bromo-3H-imidazo[4,5-b]pyridine with a yield of approximately 69% .

Protection Strategies

For further functionalization, protecting groups are often employed to control regioselectivity:

"N3-Protection of 6-Br- and 7-Cl-imidazo[4,5-b]pyridines was also achieved, with high regioselectivity observed in the case of the 7-chloro substituent which presumably hinders competing substitution at N1."

The N3-MEM (2-methoxyethoxymethyl) protecting group is commonly used, allowing for selective functionalization at other positions .

C2-Arylation and Modification

Applications in Medicinal Chemistry

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives, particularly those with substituents at the 6-position (such as bromine), have demonstrated significant activity as kinase inhibitors:

"The incorporation of a Br or Cl substituent at the C6 position results in a significant increase in enzyme inhibitory activity with 6-Br/Cl derivatives >8-fold more potent relative to their unsubstituted counterparts."

This suggests that 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine may possess similar kinase inhibitory properties, making it a potential scaffold for developing targeted therapeutics.

Structural Advantages

The specific structural features of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine offer several advantages for drug development:

  • The bromine at the 6-position enhances kinase inhibitory activity

  • The cyclopropyl group at the 2-position may influence binding affinity and selectivity

  • The NH group at the 3-position can serve as a hydrogen bond donor

  • The planar imidazo[4,5-b]pyridine core facilitates binding to protein targets

Structure-Activity Relationships

Impact of the 6-Position Substituent

The presence of a bromine atom at the 6-position significantly influences the biological activity of imidazo[4,5-b]pyridine derivatives:

"Selected physicochemical properties for this class of compounds were also studied. The measured logD7.4 for compound 6 is 2.58."

Similar halogenated derivatives have shown enhanced kinase inhibitory activity, suggesting that the bromine substituent in 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine contributes positively to its potential biological effects.

Role of the Cyclopropyl Group

The cyclopropyl group at the 2-position likely influences:

While specific data on the role of the cyclopropyl group in 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is limited, structural analogues with similar substituents demonstrate enhanced binding to specific protein targets.

Acidic Properties

For related imidazo[4,5-b]pyridine derivatives, the acidic properties have been characterized:

"The acidic pKa of the imidazopyridine N3 proton was 9.51, consistent with a strong hydrogen bond donor."

This suggests that 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine likely exhibits similar hydrogen bonding capabilities, which can be crucial for interaction with biological targets.

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral (Warning)
H315Causes skin irritationSkin corrosion/irritation (Warning)
H319Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)

The signal word for this compound is "Warning" .

SupplierPackage SizePrice (as of April 2025)
CymitQuimica50 mg496.00 €
CymitQuimica500 mg1,350.00 €
Sigma-AldrichVariousContact supplier

The compound is typically supplied with a purity of ≥95% .

Related Compounds and Structural Analogues

Direct Structural Analogues

Several structural analogues of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine have been described in the literature:

  • 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8)

    • Contains a cyclopropylmethyl group instead of a cyclopropyl group

    • Molecular formula: C10H10BrN3

    • Molecular weight: 252.11 g/mol

  • 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 2172494-14-1)

    • Contains a chloro group at the 2-position instead of a cyclopropyl group

    • Molecular formula: C6H3BrClN3·HCl

    • Molecular weight: 268.92 g/mol

  • 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol (CAS: 148038-83-9)

    • Contains a hydroxyl group at the 2-position instead of a cyclopropyl group

    • Molecular formula: C6H4BrN3O

    • Also known as 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Functionalization Patterns

Imidazo[4,5-b]pyridines can be functionalized at various positions:

  • N-substitution at the 1- or 3-positions

  • C-substitution at the 2-position

  • Substitution on the pyridine ring at positions 5, 6, or 7

6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine represents a specific substitution pattern with the potential for further modification and optimization.

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